![molecular formula C24H20NOP B14689254 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol CAS No. 33345-15-2](/img/structure/B14689254.png)
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol is an organophosphorus compound known for its unique structure and reactivity It is characterized by the presence of a triphenylphosphoranylidene group attached to an amino phenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol typically involves the reaction of triphenylphosphine with an appropriate precursor under controlled conditions. One common method is the reaction of triphenylphosphine with a halogenated phenol derivative in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine.
Substitution: The phenol group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine derivatives.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique reactivity.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol involves its ability to participate in various chemical reactions due to the presence of the reactive phosphanylidene group. This group can form stable intermediates with various substrates, facilitating reactions such as the Wittig reaction. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylcarbethoxymethylenephosphorane: Another organophosphorus compound with similar reactivity.
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]pyrimidine: A structurally related compound with different applications.
Propriétés
Numéro CAS |
33345-15-2 |
|---|---|
Formule moléculaire |
C24H20NOP |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
2-[(triphenyl-λ5-phosphanylidene)amino]phenol |
InChI |
InChI=1S/C24H20NOP/c26-24-19-11-10-18-23(24)25-27(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,26H |
Clé InChI |
BIWBGDLBZRZTPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=NC2=CC=CC=C2O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


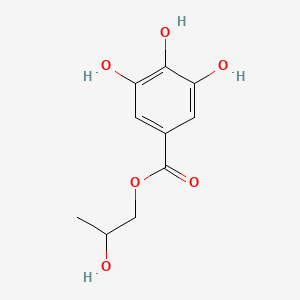
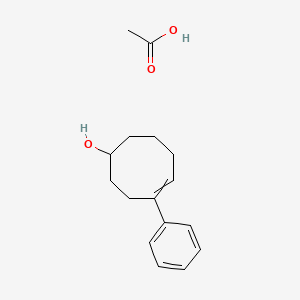
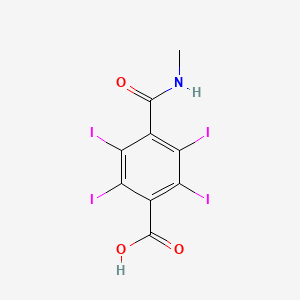
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
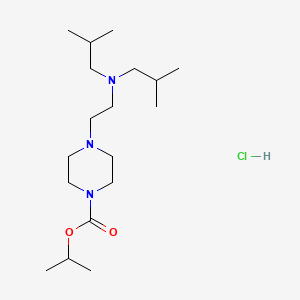
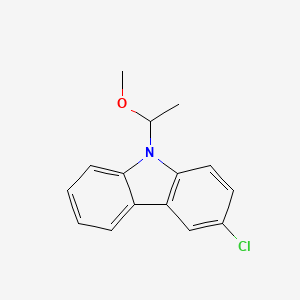

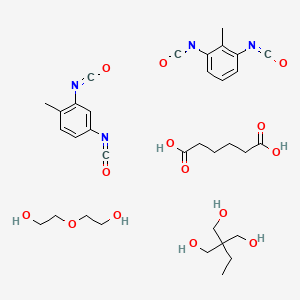
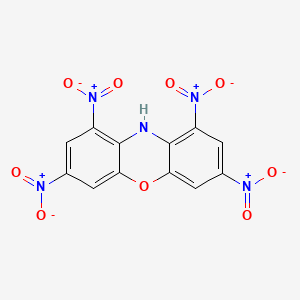
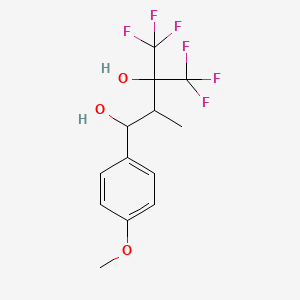
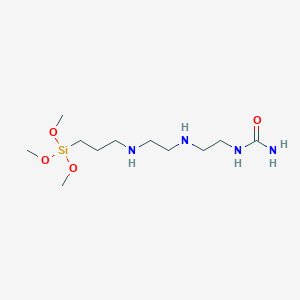

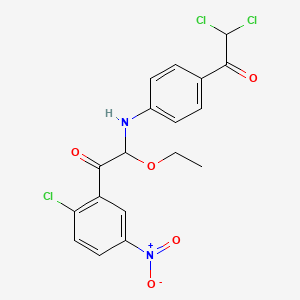
![5-Chloro-3-methyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B14689261.png)
